molecular formula C10H15NO3 B2758251 Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate CAS No. 27428-42-8

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Cat. No. B2758251
CAS RN: 27428-42-8
M. Wt: 197.234
InChI Key: ZSIKUODTTWGBPS-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a chemical compound with the CAS number 27428-42-8 . It is used extensively in scientific research due to its unique structure, which offers diverse applications, including drug synthesis, agrochemical development, and material science studies.


Synthesis Analysis

The synthesis of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives has been reported in several studies . For instance, one study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique and has been analyzed in several studies . The compound’s unique structure offers diverse applications in various fields, including drug synthesis, agrochemical development, and material science studies.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate have been analyzed in several studies . For instance, the compound has an empirical formula of C8H11NO3, a CAS number of 116423-07-5, and a molecular weight of 169.18 .

Scientific Research Applications

Asymmetric Reformatsky Reaction Catalysis

A notable application involves the use of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in the asymmetric Reformatsky reaction, catalyzed by a chiral bisoxazolidine. This process efficiently produces ethyl 3-hydroxy-3-(4-aryl)propanoates with significant enantiomeric excess, highlighting the compound's utility in synthesizing enantioenriched products (Wolf & Moskowitz, 2011).

Polymorphism Characterization

In pharmaceutical and material sciences, understanding polymorphism is crucial. Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate hydrochloride was studied for its polymorphic forms using spectroscopic and diffractometric techniques, underscoring the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).

Synthetic Applications

The synthesis of related compounds showcases the versatility of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in organic synthesis. For instance, its role in generating ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate through hydrogenolysis and hydrolysis processes illustrates its potential as a reactive intermediate for further chemical transformations (KashimaChoji et al., 1973).

Radical Cyclization Catalysis

Moreover, ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been investigated in electroreductive radical cyclization reactions. These studies not only expand the understanding of radical cyclization mechanisms but also open new avenues for synthesizing cyclic compounds with potential biological activities (Esteves et al., 2005).

Hydrogenation Process Studies

Furthermore, the compound's derivatives have been explored in the hydrogenation of dimethyl malonate to 1,3-propanediol, demonstrating an alternative route for producing valuable monomers for polymer synthesis. This research highlights the potential of using ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives in catalytic processes for sustainable chemical production (Zheng et al., 2017).

Safety And Hazards

The safety and hazards associated with Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate are typically provided in the material safety data sheet (MSDS) for the compound . It’s important to refer to the MSDS for detailed information on handling, storage, and disposal of the compound.

properties

IUPAC Name

ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIKUODTTWGBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

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